![molecular formula C16H14FN3O3S B6522036 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 951460-32-5](/img/structure/B6522036.png)
2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H14FN3O3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide is 347.07399065 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of F6548-3536 is the hypoxia-inducible factor prolyl-4-hydroxylase (HIF-PH) .
Mode of Action
F6548-3536 acts as an inhibitor of HIF-PH, leading to the stabilization of HIFs . This stabilization allows HIFs to activate target genes that increase erythropoietin (EPO) synthesis, resulting in the production of new red blood cells .
Pharmacokinetics
F6548-3536 is an orally bioavailable compound . It has been shown to produce physiologic increases in erythropoietin, enhance iron mobilization, and produce a dose-dependent increase in hemoglobin .
Result of Action
The action of F6548-3536 leads to an increase in the production of red blood cells. This is due to the increased synthesis of EPO, which is a hormone that controls the production of red blood cells . Therefore, F6548-3536 could potentially be used for the treatment of conditions such as anemia, particularly in patients with chronic kidney disease .
Action Environment
The efficacy and stability of F6548-3536 can be influenced by various environmental factors. For instance, the bioavailability of the compound can be affected by factors such as the presence of food and the pH of the stomach. Additionally, the compound’s action may be influenced by the patient’s overall health status, including kidney function, as this can affect the body’s ability to produce EPO .
Eigenschaften
IUPAC Name |
2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-10-6-7-11(8-12(10)17)18-16(21)9-15-19-13-4-2-3-5-14(13)24(22,23)20-15/h2-8H,9H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWRLYMSLVIMHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.